2-{1-[(Methylsulfanyl)methyl]cyclopropyl}acetic acid
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Overview
Description
“2-{1-[(Methylsulfanyl)methyl]cyclopropyl}acetic acid” is a chemical compound with the CAS Number: 1001907-63-6 . It has a molecular weight of 160.24 . The IUPAC name for this compound is “{1-[(methylsulfanyl)methyl]cyclopropyl}acetic acid” and its InChI Code is 1S/C7H12O2S/c1-10-5-7(2-3-7)4-6(8)9/h2-5H2,1H3,(H,8,9) .
Molecular Structure Analysis
The molecular structure of “2-{1-[(Methylsulfanyl)methyl]cyclopropyl}acetic acid” can be represented by the InChI Code: 1S/C7H12O2S/c1-10-5-7(2-3-7)4-6(8)9/h2-5H2,1H3,(H,8,9) .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature .Scientific Research Applications
Pyrolysis of Polysaccharides
Research has shown the significance of understanding the pyrolysis of polysaccharides, with studies focusing on the effects of linkage types and inorganic additives on pyrolytic pathways. These studies emphasize the chemical mechanisms involved in the formation of key compounds like acetic acid during the pyrolysis process, highlighting the complexity of chemical transformations in biomass and bioenergy applications (Ponder & Richards, 1994).
Ethylene Inhibition in Plants
The discovery of 1-methylcyclopropene (1-MCP) as an inhibitor of ethylene action has opened new avenues in the study of plant physiology. 1-MCP prevents ethylene effects across a broad range of fruits, vegetables, and floriculture crops, highlighting the role of chemical inhibitors in the regulation of plant growth and senescence (Blankenship & Dole, 2003).
Environmental and Industrial Impact of Organic Acids
The use of organic acids such as acetic acid in industrial cleaning processes showcases the importance of chemical agents in maintaining and enhancing equipment performance in acidic solutions. The selection of organic inhibitors to prevent metallic dissolution highlights the role of chemistry in industrial maintenance and protection against corrosion (Goyal et al., 2018).
Acidizing Operations in Oil and Gas Extraction
In the oil and gas industry, the application of organic acids like acetic acid in acidizing operations has been a significant development. Organic acids are used for formation damage removal and dissolution, offering an alternative to hydrochloric acid (HCl) due to their less corrosive nature and ability to avoid issues such as high dissolving power and sludging tendency (Alhamad et al., 2020).
Safety And Hazards
The compound is classified as dangerous with the signal word "Danger" . It has hazard statements H302, H315, H318, H335 indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 which provide guidance on how to handle, store, and dispose of the compound safely .
properties
IUPAC Name |
2-[1-(methylsulfanylmethyl)cyclopropyl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2S/c1-10-5-7(2-3-7)4-6(8)9/h2-5H2,1H3,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGTQTJSLMMWRBH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1(CC1)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{1-[(Methylsulfanyl)methyl]cyclopropyl}acetic acid |
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